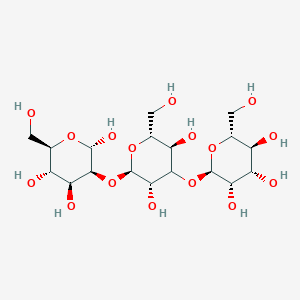
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose is a trisaccharide composed of three mannose units linked by alpha-1,4-glycosidic bonds. This compound is a type of oligosaccharide, which plays a crucial role in various biological processes, including cell-cell recognition and signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose typically involves the stepwise glycosylation of mannose residues. The process begins with the protection of hydroxyl groups on the mannose units to prevent unwanted reactions. Glycosyl donors and acceptors are then used in the presence of a catalyst, such as a Lewis acid, to form the glycosidic bonds. The reaction conditions often include anhydrous solvents and low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this trisaccharide may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannose units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols, where the aldehyde groups are converted to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid (HIO4) or bromine water (Br2/H2O) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides (R-X) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alditols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Plays a role in studying cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to glycosylation disorders.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in food and pharmaceutical products.
Mecanismo De Acción
The mechanism by which O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose exerts its effects involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various cellular processes, including signal transduction, immune response, and protein folding. The compound’s structure allows it to bind selectively to these targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranose: A disaccharide consisting of alpha-L-rhamnose and beta-D-glucose linked via a 1->2 glycosidic bond.
1,3-alpha-1,6-alpha-D-Mannotriose: A trisaccharide similar in structure but with different glycosidic linkages.
Uniqueness
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose is unique due to its specific alpha-1,4-glycosidic linkages, which confer distinct biological properties and reactivity compared to other oligosaccharides with different linkages. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
6817-81-8 |
|---|---|
Fórmula molecular |
C18H32O16 |
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S,6R)-3-[(2R,3S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-8(23)11(26)15(16(29)30-4)34-18-13(28)14(9(24)6(3-21)32-18)33-17-12(27)10(25)7(22)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14?,15+,16+,17-,18-/m1/s1 |
Clave InChI |
LHAOFBCHXGZGOR-PUUHQYSFSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O[C@@H]2[C@H](C([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


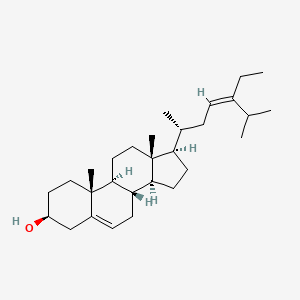
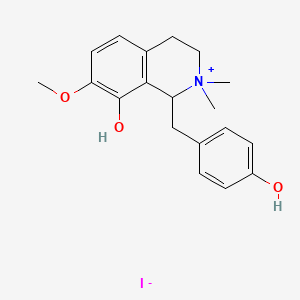
![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)
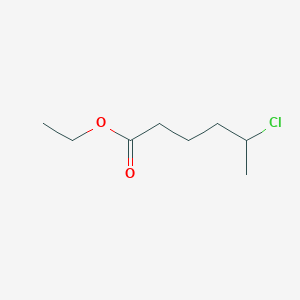
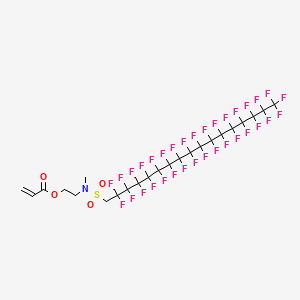
![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)
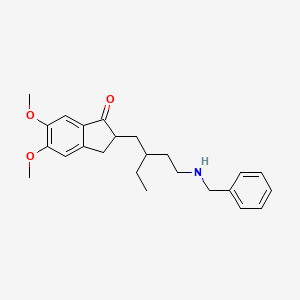
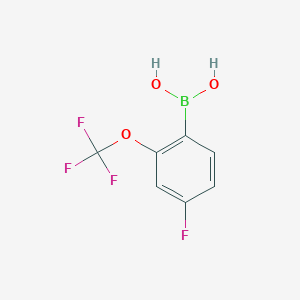
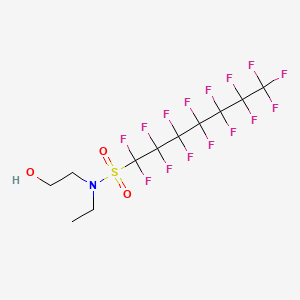
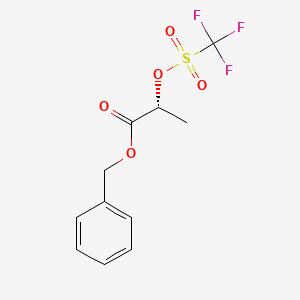
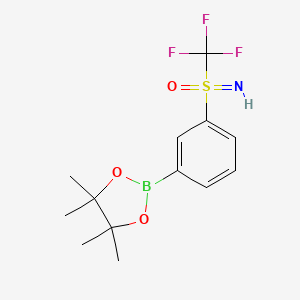
![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
